5-bromo-4-methylIsothiazole
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Overview
Description
5-Bromo-4-methylisothiazole: is a heterocyclic compound that contains a five-membered ring with a sulfur and nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-methylisothiazole typically involves the bromination of 4-methylisothiazole. One common method includes the reaction of 4-methylisothiazole with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-methylisothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of 4-methylisothiazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products:
Substitution: 5-azido-4-methylisothiazole, 5-thiocyanato-4-methylisothiazole.
Oxidation: this compound sulfoxide, this compound sulfone.
Reduction: 4-methylisothiazole.
Scientific Research Applications
Chemistry: 5-Bromo-4-methylisothiazole is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions of isothiazole derivatives with biological targets. It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of dyes, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-4-methylisothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The sulfur and nitrogen atoms in the isothiazole ring can also engage in hydrogen bonding and other non-covalent interactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
4-Methylisothiazole: Lacks the bromine atom, resulting in different reactivity and applications.
5-Chloro-4-methylisothiazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
5-Fluoro-4-methylisothiazole: Contains a fluorine atom, which can significantly alter the compound’s properties due to the strong electronegativity of fluorine.
Uniqueness: 5-Bromo-4-methylisothiazole is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for the synthesis of novel molecules and the exploration of new chemical and biological activities .
Properties
IUPAC Name |
5-bromo-4-methyl-1,2-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-2-6-7-4(3)5/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSYYJNRUMLECH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361285 |
Source
|
Record name | 5-bromo-4-methylIsothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503427-04-1 |
Source
|
Record name | 5-bromo-4-methylIsothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-methyl-1,2-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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